molecular formula C9H9F3 B074618 (3,3,3-Trifluoropropyl)benzene CAS No. 1579-80-2

(3,3,3-Trifluoropropyl)benzene

Cat. No. B074618
CAS RN: 1579-80-2
M. Wt: 174.16 g/mol
InChI Key: NLMURJDGDBEMAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to (3,3,3-Trifluoropropyl)benzene, such as 2-phenylthio-3,3,3-trifluoropropene and its sulfoxide and sulfone versions, has been extensively studied. These derivatives are useful trifluoromethylated synthons and can undergo reactions with diazo compounds to afford trifluoromethyl-substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones in fair to excellent yields. The 1,3-dipolar cycloaddition of trifluoropropene derivatives with N-benzylazomethine ylide provides disubstituted 3-trifluoromethyl-pyrrolidines (Plancquaert, Redon, Janousek, & Viehe, 1996).

Molecular Structure Analysis

The molecular structure of 1,3,5-tris(trifluoromethyl)benzene was studied using gas-phase electron diffraction and quantum chemical calculations, revealing a deviation from a regular hexagon due to the σ-electronegative effect of the CF3 groups. The structure indicates nearly free rotation of the CF3 groups around the axis connecting the methyl and phenyl carbons, highlighting the impact of trifluoromethyl groups on the benzene ring's geometry (Kolesnikova et al., 2014).

Chemical Reactions and Properties

The reactions of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes, promoted by BiCl3, provide a facile route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, showcasing the broad functional group tolerance and versatility of trifluoromethylthio derivatives in chemical synthesis (Sheng, Fan, & Wu, 2014).

Physical Properties Analysis

Dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes exhibit violet fluorescence in the solid state, with their photophysical properties being significantly influenced by the solvent polarity. These compounds are compact chromophores with potential applications in material science due to their high quantum yields and unique emission properties (Shimizu et al., 2011).

Chemical Properties Analysis

Electrophilic trifluoromethylselenolation, using benzyltrifluoromethyl selenide as a reagent, exemplifies a novel approach in introducing trifluoromethylseleno groups onto organic molecules. This method underscores the reactivity of trifluoromethyl derivatives in forming electrophilic centers, offering new pathways for functionalizing compounds with fluorinated groups (Glenadel, Ismalaj, & Billard, 2016).

Scientific Research Applications

  • Molecular Dynamics in Crystal Lattices : Domínguez et al. (2002) investigated the dynamics of phenylene rotors in a slipping-gear crystal lattice formed by 1,4-bis(3,3,3-triphenylpropynyl)benzene. This study sheds light on molecular motion in solids and has implications for designing materials with specific dynamic properties (Domínguez, Dang, Strouse, & Garcia‐Garibay, 2002).

  • Supramolecular Chemistry and Nanotechnology : Cantekin, de Greef, and Palmans (2012) highlighted the importance of benzene-1,3,5-tricarboxamides (BTAs), which include derivatives of benzene like (3,3,3-Trifluoropropyl)benzene, in supramolecular chemistry. These compounds are crucial in applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

  • Ionic Liquid-Benzene Mixture Structures : Deetlefs et al. (2005) used neutron diffraction to study the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, providing insights into the interactions within these mixtures. This is relevant for understanding solvent interactions in various chemical processes (Deetlefs, Hardacre, Nieuwenhuyzen, Sheppard, & Soper, 2005).

  • Electrochemistry and Electrogenerated Chemiluminescence : Qi et al. (2016) studied the electrochemical behavior and electrogenerated chemiluminescence of compounds containing benzene cores, such as 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes. These findings are valuable for developing new materials for electronic and optical applications (Qi, Zhang, Huang, Wang, Wang, & Bard, 2016).

  • Heterogeneous Catalysis : Li et al. (2019) demonstrated the use of benzene-1,3,5-tricarboxamides (BTAs) in constructing covalent organic frameworks (COFs) for efficient heterogeneous catalysis. This research has implications for the development of new catalysts in chemical synthesis (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).

  • Organic Synthesis and Fluorous Synthesis : Maul et al. (1999) discussed benzotrifluoride and derivatives, including (3,3,3-Trifluoropropyl)benzene, as solvents in traditional organic and fluorous synthesis. They are highlighted for their environmental friendliness and versatility in various chemical reactions (Maul, Ostrowski, Ublacker, Linclau, & Curran, 1999).

Safety And Hazards

The safety and hazards of “(3,3,3-Trifluoropropyl)benzene” are not explicitly mentioned in the available literature .

properties

IUPAC Name

3,3,3-trifluoropropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMURJDGDBEMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166327
Record name 3,3,3-Trifluoropropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3,3-Trifluoropropyl)benzene

CAS RN

1579-80-2
Record name 3,3,3-Trifluoropropylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Trifluoropropylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1579-80-2
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Synthesis routes and methods

Procedure details

To a slurry of 9.4 g AlCl3 in 90 mL benzene cooled in an ice bath, was added (over 18 minutes) a solution of 14.2 g of CF3CH2CH2F in 10 mL benzene. The mixture was stirred for an additional 0.5 hour at ice-bath temperature and 1 hour at room temperature. It was then poured into 50 g ice and 25 mL concentrated HCl, and the resulting solution stirred until the color disappeared. The benzene layer was separated, washed with 25 mL saturated NaCl and dried (Na2SO4). Distillation provided 1,1,1-trifluoro-3-phenylpropane (CH3CH2CH2Ph), bp 77-79° C. at 32 mm Hg. 1H NMR: 7.1(5H), 2.8(m) ppm. 19F NMR: -67.2 (t, J=9.7 Hz) ppm. This example shows the utility of CF3CH2CH2F. It illustrates that it can be used in a Friedel-Crafts reaction to make the same product as would be obtained if CF3CH=CH2 had been used.
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
Y KOBAYASHI, T NAGAI, I KUMADAKI… - Chemical and …, 1984 - jstage.jst.go.jp
The Friedel-Crafts reaction of 1, 1, 1-trifluoropropene with benzene and its derivatives was accomplished in the presence of fluorine-containing acid catalysts. The reaction proceeded at …
Number of citations: 21 www.jstage.jst.go.jp
S Trofymchuk, A Bezdudny, Y Pustovit… - Journal of Fluorine …, 2015 - Elsevier
Ortho-, meta- and para-isomers of (3,3,3-trifluoropropyl)aniline have been prepared in 60–70 g amount from the corresponding nitrobenzaldehydes in three steps. The key synthesis …
Number of citations: 2 www.sciencedirect.com
B Calvo, J Wuttke, T Braun, E Kemnitz - ChemCatChem, 2016 - Wiley Online Library
We report on hydroarylation reactions of arenes with olefins under very mild conditions catalyzed heterogeneously by aluminum chlorofluoride (ACF; AlCl x F 3−x , x≈0.05–0.25). The …
B Qi, T Zhang, M Li, C He, C Duan - Catalysis Science & Technology, 2017 - pubs.rsc.org
The peroxy and trifluoromethyl groups play important roles in pharmacy, but it is challenging to introduce both of them selectively into the target molecules in a homogeneous catalytic …
Number of citations: 15 pubs.rsc.org
K Muller, C Faeh, F Diederich - science, 2007 - science.org
Fluorine substituents have become a widespread and important drug component, their introduction facilitated by the development of safe and selective fluorinating agents. …
Number of citations: 047 www.science.org
S Wang, W Song, X Lan, X Meng, N Li… - Journal of Chemical …, 2022 - journals.sagepub.com
The effects of different substituents, located at the para position of the aromatic ring and at the β-carbon atom of styrenes, on difunctionalizations involving trifluoromethylation and oxime …
Number of citations: 2 journals.sagepub.com
RT Kareem, B Azizi, M Asnaashariisfahani, A Ebadi… - RSC …, 2021 - pubs.rsc.org
Both trifluoromethyl and halide groups are widely found in medicinally and pharmaceutically important compounds and, moreover, organohalides are commonly used as versatile …
Number of citations: 32 pubs.rsc.org
S Wang, A He, X Meng, X wei Lan, X Wei, W Jing… - Authorea …, 2021 - authorea.com
The effects of different substituents located at the para position of the aromatic ring and β carbon atom of the styrene on the reaction were investigated. The results showed that the …
Number of citations: 2 www.authorea.com
T Fuchigami, K Yamamoto, H Yano - The Journal of Organic …, 1992 - ACS Publications
Anodic method: 1 a 3 a: 38% 3 a: 76% fields such as material science and medicinal chemistry. 1· 2 Although many new methods for the preparation of such partially fluorinated …
Number of citations: 21 pubs.acs.org
G Hu, W Chang, S An, B Qi, YF Song - Chinese Chemical Letters, 2022 - Elsevier
Surfactants with polyoxometalates (POMs) as polar head groups have shown fascinating self-assembly behaviors and various functional applications. However, self-assembly them into …
Number of citations: 9 www.sciencedirect.com

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